Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate
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Overview
Description
Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique properties imparted by the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate typically involves the incorporation of deuterium into the molecular structure through specific chemical reactions. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated water (D2O) or deuterated ammonia (ND3) can be used as sources of deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process is optimized to maximize yield and purity, often employing advanced techniques such as catalytic hydrogenation with deuterium gas or the use of deuterated solvents in the reaction medium.
Chemical Reactions Analysis
Types of Reactions
Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated analogs of common oxidation products.
Reduction: Reduction reactions can lead to the formation of deuterated alcohols or amines.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, deuterium gas, and deuterated acids or bases. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions are typically deuterated versions of common organic compounds, which can be used in various applications, including tracer studies and mechanistic investigations.
Scientific Research Applications
Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism by which Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate exerts its effects is primarily through the incorporation of deuterium atoms into molecular structures. This incorporation can alter the physical and chemical properties of the compound, such as its stability, reactivity, and interaction with biological targets. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Deuterated Water (D2O): Used as a solvent and in tracer studies.
Deuterated Ammonia (ND3): Utilized in the synthesis of deuterated compounds.
Deuterated Methanol (CD3OD): Commonly used in NMR spectroscopy.
Uniqueness
Deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate is unique due to its specific molecular structure and the strategic placement of deuterium atoms. This uniqueness allows for targeted studies and applications that are not possible with other deuterated compounds.
Properties
IUPAC Name |
deuterio 2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D,5D/hD3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-FZTRWNANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O[2H])N([2H])[2H])O[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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